N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide typically involves multiple steps. One common method involves the reaction of 5,7-dimethyl-1,3-benzoxazole with 2-methylphenylamine to form an intermediate product. This intermediate is then reacted with 3-propoxybenzoyl chloride under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propoxybenzamide moiety, for example, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
590395-84-9 |
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Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C26H26N2O3/c1-5-12-30-20-9-6-8-19(15-20)25(29)27-22-11-7-10-21(18(22)4)26-28-23-14-16(2)13-17(3)24(23)31-26/h6-11,13-15H,5,12H2,1-4H3,(H,27,29) |
InChI Key |
NJNPNYUTKWGTLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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